molecular formula C11H14O2S B7893426 3-(n-Butylthio)benzoic acid

3-(n-Butylthio)benzoic acid

Cat. No.: B7893426
M. Wt: 210.29 g/mol
InChI Key: DJBZEHMXSGDZNZ-UHFFFAOYSA-N
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Description

3-(n-Butylthio)benzoic acid: is an organic compound with the molecular formula C11H14O2S It is a derivative of benzoic acid where a butylthio group is attached to the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(n-Butylthio)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-bromobenzoic acid with n-butylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(n-Butylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: 3-(n-Butylthio)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used to study the effects of sulfur-containing functional groups on biological systems. It can also be employed in the development of new bioactive molecules.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its medicinal properties could lead to new treatments for various diseases.

Industry: this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new industrial products.

Mechanism of Action

The mechanism of action of 3-(n-Butylthio)benzoic acid involves its interaction with specific molecular targets. The butylthio group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s solubility and binding properties.

Comparison with Similar Compounds

    3-(Methylthio)benzoic acid: Similar structure but with a methylthio group instead of a butylthio group.

    3-(Ethylthio)benzoic acid: Contains an ethylthio group instead of a butylthio group.

    3-(Propylthio)benzoic acid: Features a propylthio group instead of a butylthio group.

Uniqueness: 3-(n-Butylthio)benzoic acid is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-butylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8H,2-3,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBZEHMXSGDZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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